molecular formula C18H31ClO4 B14534864 Diethyl 2-chloro-2,7-dipropyloct-4-enedioate CAS No. 62457-03-8

Diethyl 2-chloro-2,7-dipropyloct-4-enedioate

Cat. No.: B14534864
CAS No.: 62457-03-8
M. Wt: 346.9 g/mol
InChI Key: VCWUDSMDEMUGQW-UHFFFAOYSA-N
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Description

Diethyl 2-chloro-2,7-dipropyloct-4-enedioate is an organic compound with a complex structure, characterized by the presence of multiple functional groups

Properties

CAS No.

62457-03-8

Molecular Formula

C18H31ClO4

Molecular Weight

346.9 g/mol

IUPAC Name

diethyl 2-chloro-2,7-dipropyloct-4-enedioate

InChI

InChI=1S/C18H31ClO4/c1-5-11-15(16(20)22-7-3)12-9-10-14-18(19,13-6-2)17(21)23-8-4/h9-10,15H,5-8,11-14H2,1-4H3

InChI Key

VCWUDSMDEMUGQW-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=CCC(CCC)(C(=O)OCC)Cl)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-chloro-2,7-dipropyloct-4-enedioate typically involves the esterification of 4-octenedioic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid, and the reaction is carried out under reflux to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-chloro-2,7-dipropyloct-4-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound can be oxidized to form diethyl 2-chloro-2,7-dipropyloct-4-enedioic acid.

    Reduction: Reduction can yield diethyl 2-chloro-2,7-dipropyloct-4-enediol.

    Substitution: Substitution reactions can produce derivatives such as diethyl 2-azido-2,7-dipropyloct-4-enedioate.

Scientific Research Applications

Diethyl 2-chloro-2,7-dipropyloct-4-enedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-chloro-2,7-dipropyloct-4-enedioate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The chlorine atom can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-chloro-2,7-dipentyloct-4-enedioate
  • Diethyl 2-chloro-2,7-dipropyloct-4-enedioic acid

Uniqueness

Diethyl 2-chloro-2,7-dipropyloct-4-enedioate is unique due to its specific structural features, such as the presence of both ester and chlorine functional groups

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